

# Technical Guide: Physical Properties of Tetrahydrothiophene-2-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589

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## Introduction

**Tetrahydrothiophene-2-carbonitrile**, a heterocyclic organosulfur compound, presents a unique molecular scaffold of interest in various chemical and pharmaceutical research domains. Its structure, featuring a saturated five-membered thiolane ring with a nitrile functional group, suggests potential applications as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the known physical and spectral properties of **Tetrahydrothiophene-2-carbonitrile**, alongside standardized experimental protocols for their determination. Due to the limited availability of experimental data for this specific compound, this guide combines catalog information with generalized methodologies and predicted spectral characteristics to serve as a foundational resource for researchers.

## Core Physical and Chemical Properties

While extensive experimental data for **Tetrahydrothiophene-2-carbonitrile** is not readily available in the public domain, the following information has been compiled from chemical supplier databases.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NS	CymitQuimica[1], Benchchem[2]
Molecular Weight	113.18 g/mol	CymitQuimica[1], Benchchem[2], Parchem[3]
CAS Number	112212-94-9	CymitQuimica[1], Benchchem[2]
Synonyms	Thiolane-2-carbonitrile, 2-Cyanotetrahydrothiophene	CymitQuimica[1], Parchem[3]

Note: Experimental values for properties such as density, boiling point, melting point, and solubility are not currently available in surveyed literature and databases. The following sections provide standardized protocols for determining these essential physical properties.

## Predicted Spectral Data Analysis

Computational predictions offer valuable insights into the spectral characteristics of molecules. The following tables summarize the expected features in NMR, IR, and Mass Spectrometry for **Tetrahydrothiophene-2-carbonitrile**.<sup>[2]</sup>

### Predicted <sup>1</sup>H NMR Spectral Data

Proton NMR is instrumental in elucidating the stereochemistry of **Tetrahydrothiophene-2-carbonitrile**. The chiral center at the carbon adjacent to the nitrile group renders the protons on the tetrahydrothiophene ring diastereotopic, leading to complex splitting patterns.<sup>[2]</sup>

Protons	Predicted Chemical Shift (ppm)	Multiplicity
H at C2	Varies	Multiplet
Protons on C3, C4, C5	Varies	Complex Multiplets

### Predicted <sup>13</sup>C NMR Spectral Data

Carbon NMR provides information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (ppm)
Cyano Carbon (C≡N)	~115-125
C2	Varies
C3, C4, C5	Varies

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of its functional groups.[\[2\]](#)

Functional Group	Characteristic Frequency Range (cm <sup>-1</sup> )	Intensity
Cyano (C≡N) Stretch	2260 - 2240	Strong, Sharp
Alkane (C-H) Stretch	3000 - 2850	Medium to Strong
Methylene (CH <sub>2</sub> ) Bend	~1465	Medium
Carbon-Sulfur (C-S) Stretch	700 - 600	Weak

## Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns. The molecular ion peak ([M]<sup>+</sup>) for **Tetrahydrothiophene-2-carbonitrile** would be observed at an m/z corresponding to its molecular weight.[\[2\]](#)

Feature	Description
Molecular Ion Peak ([M] <sup>+</sup> )	Expected at m/z ≈ 113.18
Major Fragmentation Pathways	- Loss of the cyano group (•CN)- Cleavage of the tetrahydrothiophene ring

## Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the primary physical properties of a liquid or low-melting solid organic compound such as **Tetrahydrothiophene-2-carbonitrile**.

### Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.<sup>[4]</sup><sup>[5]</sup>

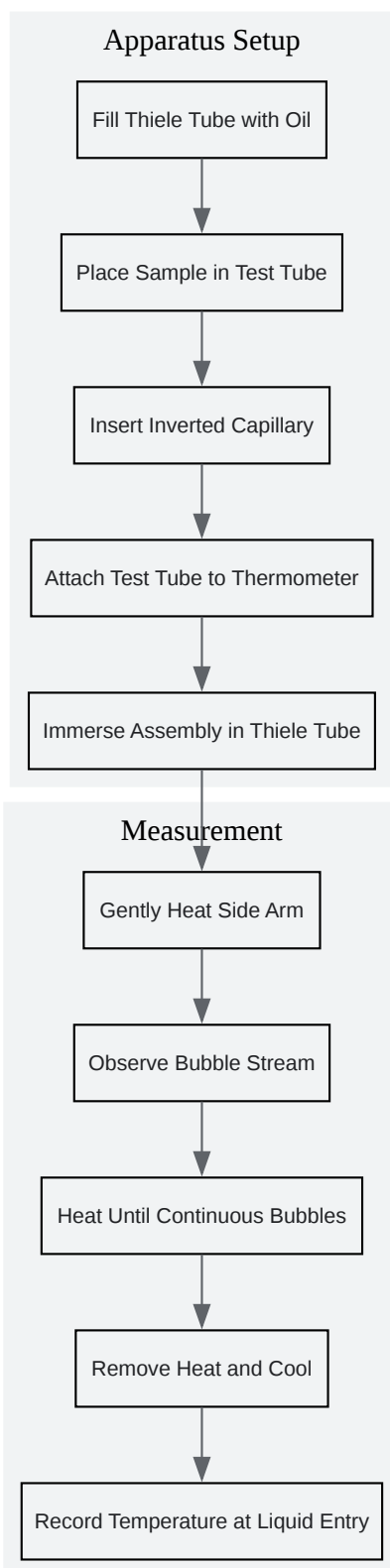
Apparatus:

- Thiele tube
- Thermometer (0-250 °C)
- Capillary tubes (sealed at one end)
- Small test tube (e.g., fusion tube)
- Heat-resistant oil (e.g., mineral oil)
- Bunsen burner or other heat source
- Stand and clamp

Procedure:

- Fill the Thiele tube with heat-resistant oil to a level above the side-arm.
- Place a small amount of **Tetrahydrothiophene-2-carbonitrile** into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly into the Thiele tube, with the oil level above the sample but below the opening of the test tube.

- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.<sup>[4]</sup><sup>[5]</sup>



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### Boiling Point Determination Workflow

## Determination of Melting Point (Capillary Method)

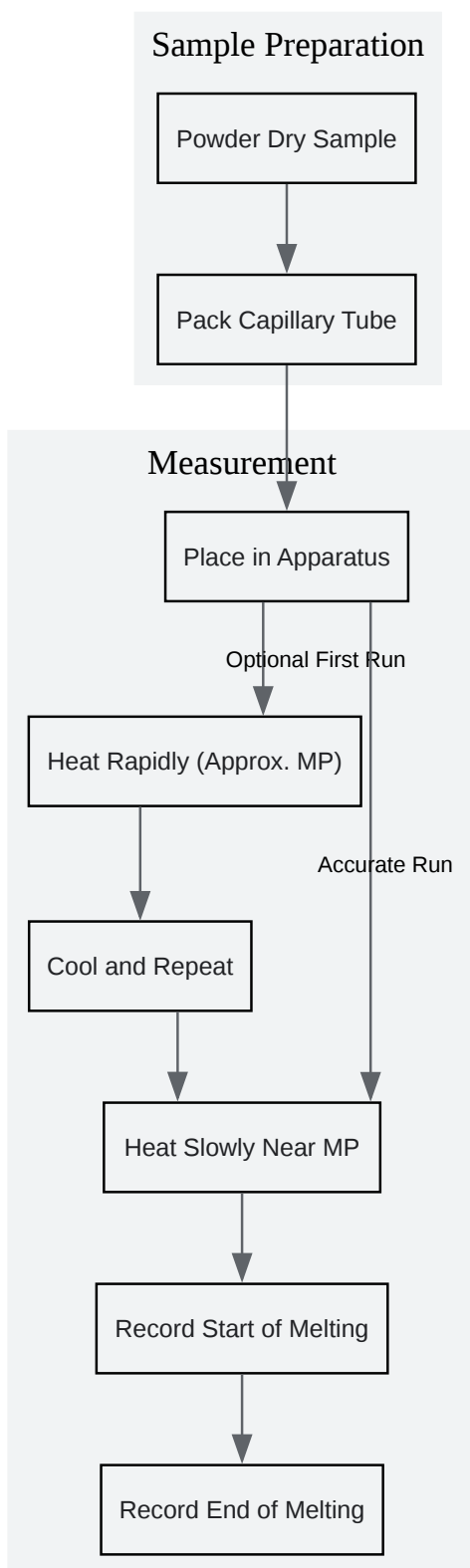
If **Tetrahydrothiophene-2-carbonitrile** is a solid at room temperature, this method can be used.<sup>[6][7][8]</sup>

Apparatus:

- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- Sample (in powdered form)

Procedure:

- Ensure the sample is dry and finely powdered.
- Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.
- Tap the capillary tube to ensure the sample is tightly packed at the bottom.
- If using a melting point apparatus, place the capillary tube into the sample holder. If using a Thiele tube, attach the capillary to a thermometer.
- Heat the apparatus. For an unknown sample, a rapid heating can be done first to find an approximate melting range.
- For an accurate measurement, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).<sup>[6]</sup>



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### Melting Point Determination Workflow



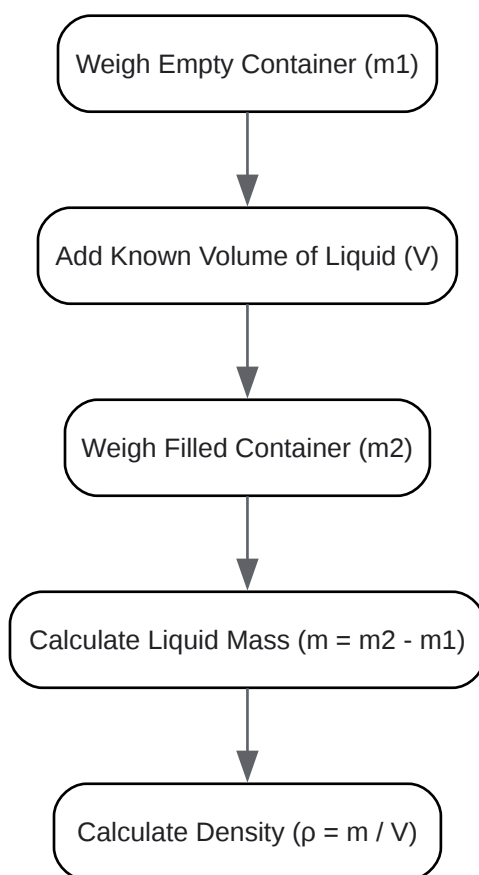
## Determination of Density (Pycnometer or Graduated Cylinder Method)

Apparatus:

- Pycnometer (for high accuracy) or a 10 mL graduated cylinder
- Analytical balance (accurate to  $\pm 0.001$  g)
- Thermometer

Procedure:

- Measure and record the mass of a clean, dry pycnometer or graduated cylinder.
- Fill the container with a known volume of **Tetrahydrothiophene-2-carbonitrile** (e.g., to the 5 mL mark on a graduated cylinder, or fill the pycnometer completely).
- Record the exact volume.
- Measure and record the mass of the container with the liquid.
- Measure and record the temperature of the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.
- Calculate the density using the formula:  $\text{Density} = \text{Mass} / \text{Volume}$ .



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#### Density Determination Workflow

## Determination of Solubility

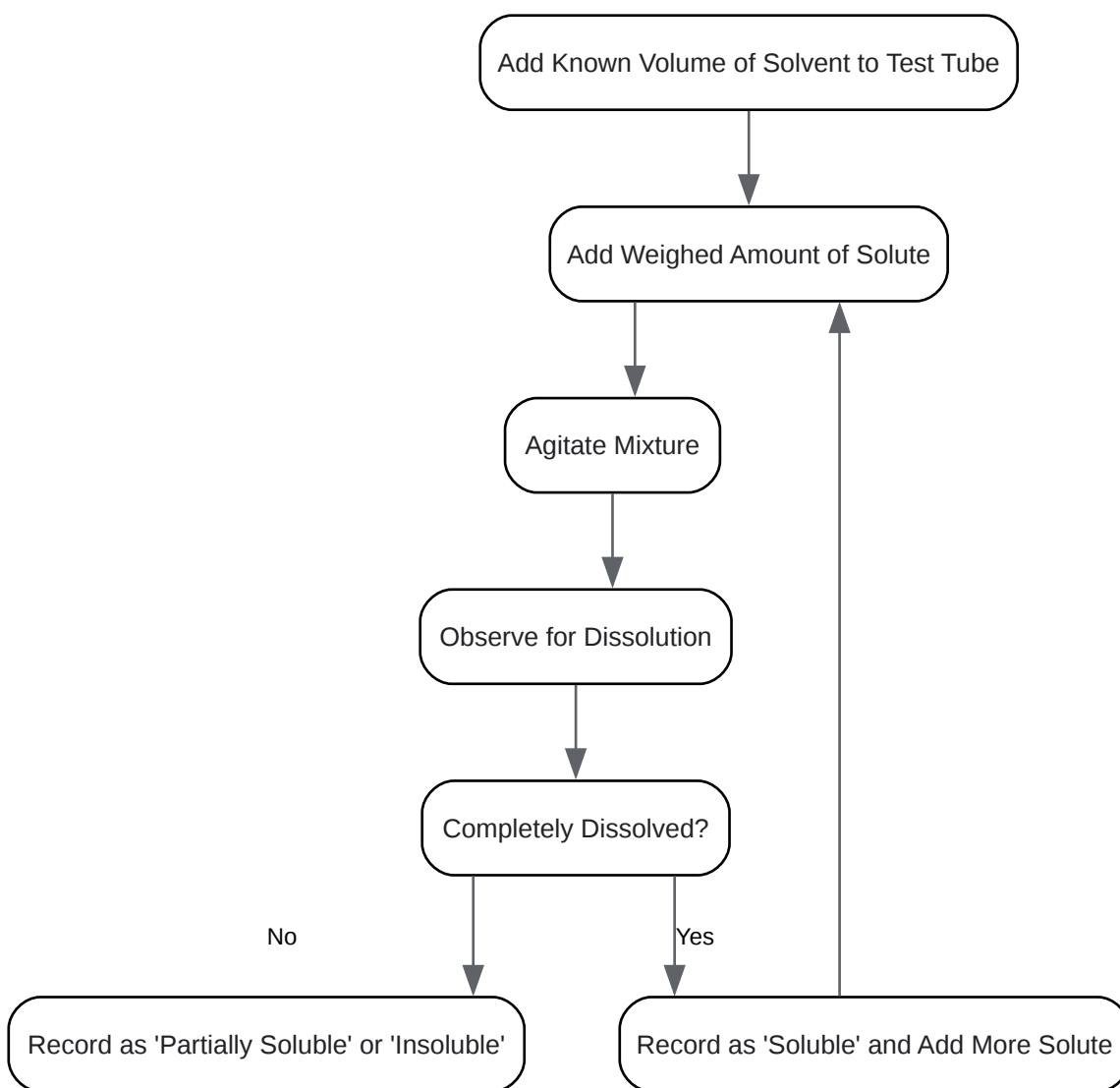
A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.

Apparatus:

- Small test tubes
- Graduated pipettes or cylinders
- Vortex mixer or stirring rods
- A range of solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

- Add a measured volume (e.g., 1 mL) of a chosen solvent to a test tube.
- Add a small, pre-weighed amount of **Tetrahydrothiophene-2-carbonitrile** (e.g., 10 mg) to the solvent.
- Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
- Observe if the solid has completely dissolved.
- If it dissolves, add another pre-weighed amount and repeat the process until the solute no longer dissolves, indicating a saturated solution.
- Record the observations as soluble, partially soluble, or insoluble for a qualitative assessment.
- For a quantitative measurement, the total mass of solute dissolved in the known volume of solvent at saturation can be determined.<sup>[9][10]</sup>



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#### Solubility Determination Workflow

## Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that **Tetrahydrothiophene-2-carbonitrile** is involved in any specific biological signaling pathways or has been extensively studied for its drug development potential. Its structural similarity to other thiophene-containing compounds, which are known to have diverse biological activities, may warrant future investigation in this area.

## Conclusion

This technical guide provides the currently available physical and spectral data for **Tetrahydrothiophene-2-carbonitrile**. While experimental data on its core physical properties are lacking, the provided standardized protocols offer a clear path for their determination in a laboratory setting. The predicted spectral data serves as a useful reference for the characterization of this compound. Further research is required to establish its physical properties experimentally and to explore its potential biological activities.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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